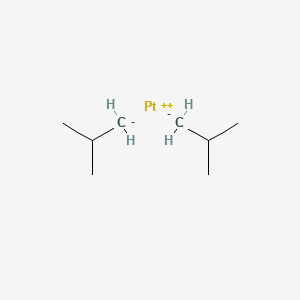
2-Methanidylpropane;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanidylpropane;platinum(2+) is an organometallic compound that features a platinum ion coordinated with 2-methanidylpropane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropane;platinum(2+) typically involves the reaction of platinum salts with 2-methanidylpropane under controlled conditions. One common method is the metathesis reaction, where a platinum halide reacts with an organometallic reagent containing 2-methanidylpropane. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants .
Industrial Production Methods
Industrial production of 2-Methanidylpropane;platinum(2+) may involve large-scale metathesis reactions using high-purity platinum salts and organometallic reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methanidylpropane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands such as phosphines or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species. Substitution reactions can result in a wide range of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
2-Methanidylpropane;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of 2-Methanidylpropane;platinum(2+) involves its interaction with biological molecules, particularly DNA. The platinum ion can form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form stable complexes with various ligands also allows it to target specific molecular pathways and enhance its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methanidylpropane;platinum(2+) include other platinum-based organometallic compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based anticancer agent with a different spectrum of activity
Uniqueness
What sets 2-Methanidylpropane;platinum(2+) apart from these compounds is its unique ligand structure, which can influence its reactivity and interaction with biological targets. The presence of the 2-methanidylpropane ligand may enhance its stability and selectivity, making it a promising candidate for further research and development in various applications .
Propiedades
Número CAS |
33010-07-0 |
|---|---|
Fórmula molecular |
C8H18Pt |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clave InChI |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


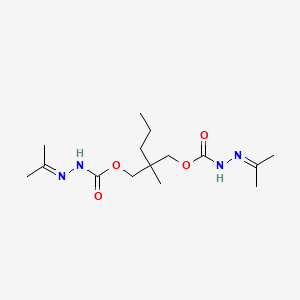
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
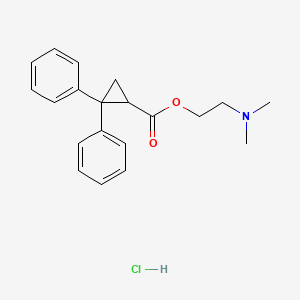



![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
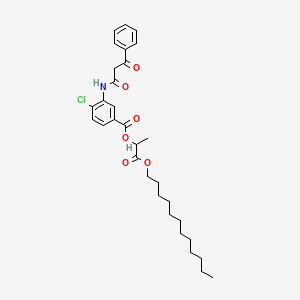
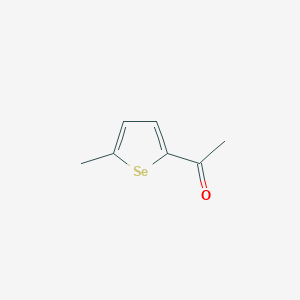


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
